molecular formula C17H24O4 B1587666 2-Ethylhexyl methyl terephthalate CAS No. 63468-13-3

2-Ethylhexyl methyl terephthalate

Cat. No. B1587666
CAS RN: 63468-13-3
M. Wt: 292.4 g/mol
InChI Key: KHDNBLKBTBOSDJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl methyl terephthalate is a chemical compound with the molecular formula C17H24O4 . It is used for softening PVC plastics and is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure .


Synthesis Analysis

The synthesis of 2-ethylhexyl methyl terephthalate involves a reaction with phosphorus pentoxide and potassium carbonate in neat (no solvent) under 20 Torr for 24 hours . The yield of this reaction is 100% . Another method of synthesis involves the transesterification of dimethyl terephthalate with 2-ethylhexanol .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl methyl terephthalate includes a total of 45 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) . The 3D chemical structure image of 2-Ethylhexyl methyl terephthalate can be viewed interactively .


Physical And Chemical Properties Analysis

2-Ethylhexyl methyl terephthalate has a density of 1.0±0.1 g/cm3, a boiling point of 331.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.4±3.0 kJ/mol, and it has a flash point of 174.5±8.5 °C .

Scientific Research Applications

Plasticizer in PVC Plastics

2-Ethylhexyl methyl terephthalate is used as a plasticizer for softening PVC plastics . It is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure . It possesses very good plasticizing properties and may be used as a direct replacement for DEHP and DINP in many applications .

Food and Drink Contact Materials

This compound is used as a plasticizer in food and drink contact materials . This means it can be found in various food packaging materials, enhancing their flexibility and durability .

Medical Devices

2-Ethylhexyl methyl terephthalate is also used in the production of medical devices . Its properties make it suitable for use in flexible medical equipment, contributing to patient comfort and safety .

Children’s Toys and Childcare Articles

The compound is used in the manufacturing of children’s toys and childcare articles . Its use in these products is due to its ability to enhance flexibility and durability, making the products safer and more durable for children .

Research on Reproduction and Lifespan

Studies have been conducted to understand the influences of 2-Ethylhexyl methyl terephthalate on reproduction and lifespan . These studies have shown trade-off relationships, indicating that the compound may have significant effects on these biological processes .

Research on Behavioral Changes

Research has also been conducted to understand the effects of this compound on behavior . The studies have shown that 2-Ethylhexyl methyl terephthalate can influence various behaviors, including satiety quiescence duration, body bending, head swing, reverse and Omega turns .

Lipid Metabolism

2-Ethylhexyl methyl terephthalate has been found to stimulate overall lipid metabolism . This suggests that the compound could have significant effects on metabolic processes, potentially influencing health and disease .

Exposure Studies in Pregnant Women

There have been studies conducted to understand the exposure of pregnant women to this compound . These studies are crucial in understanding the potential health effects of the compound on both the mother and the developing fetus .

Safety and Hazards

2-Ethylhexyl methyl terephthalate may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-Ethylhexyl methyl terephthalate are the endocrine system and the nervous system . As an endocrine-disrupting chemical, it affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

2-Ethylhexyl methyl terephthalate interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The biochemical pathways affected by 2-Ethylhexyl methyl terephthalate involve the conversion of the compound into phthalic acid, ethanol, and hexanol . Phthalic acid is further converted into catechol and carbon dioxide during metabolism . Ethanol may be converted into acetaldehyde .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to solid compounds

Result of Action

The molecular and cellular effects of 2-Ethylhexyl methyl terephthalate’s action include the induction of neurological disorders . For example, prenatal exposure to a related compound, mono-(2-ethylhexyl) phthalate, resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in mouse embryos . In vitro experiments have also shown that exposure to the compound can increase lipogenic gene programs, thereby promoting a dose-dependent hepatic lipid accumulation .

Action Environment

The action, efficacy, and stability of 2-Ethylhexyl methyl terephthalate can be influenced by environmental factors. For example, it is soluble in organic solvents such as alcohol, ether, and ketone, but it is insoluble in water . This suggests that its action may be influenced by the presence of these solvents in the environment. Furthermore, its low volatility and low toxicity may affect its stability and efficacy in different environments.

properties

IUPAC Name

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNBLKBTBOSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979700
Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl methyl terephthalate

CAS RN

63468-13-3
Record name 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl methyl terephthalate
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Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
Source EPA DSSTox
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Record name 2-ethylhexyl methyl terephthalate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391
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Record name 2-ETHYLHEXYL METHYL TEREPHTHALATE
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Synthesis routes and methods

Procedure details

A 2000 ml multi-neck flask stirring apparatus, composed of an intensive condenser, which is attached to a thermostat, and a distillation bridge, is charged with 1 mol of dimethyl terephtalate in 1.2 l of xylene at 40° C., and a mixture of 340 mg of titanium(IV) butoxide and 1 mol of 2-ethyl-1-hexanol is added dropwise.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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